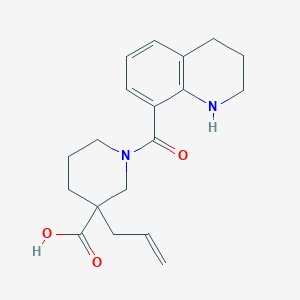

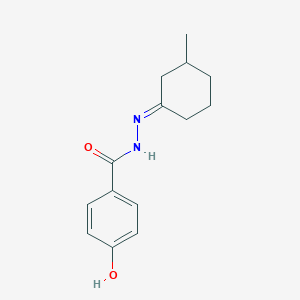

![molecular formula C17H18N2O3 B5514711 4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

4-{[(2-ethylphenoxy)acetyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(2-ethylphenoxy)acetyl]amino}benzamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Research on derivatives of 4-aminoantipyrine, including reactions with various agents to form antipyrine derivatives, has shown modest antibacterial activity against specific strains. These derivatives were synthesized through reactions with acetylacetone, ethyl acetoacetate, benzoyl isothiocyanate, and others, indicating the chemical versatility and potential for bioactivity of compounds structurally related to 4-{[(2-ethylphenoxy)acetyl]amino}benzamide (Cunha et al., 2005).

Metalloligands and Magnetic Materials

The study on metalloligands, involving ligands similar in function to this compound, showcases the application in designing single-molecule magnets. These metalloligands, after coordinating with copper ions, react with lanthanide salts to yield complexes with significant magnetic properties (Costes et al., 2010).

Novel Synthesis Methods

A novel synthesis approach using OxymaPure/DIC has been tested for the synthesis of α-ketoamide derivatives, indicating the efficiency of new reagents in synthesizing complex molecules related to this compound. This method showed superiority in terms of purity and yield compared to traditional approaches (El‐Faham et al., 2013).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of paracetamol, a compound sharing functional groups with this compound, has been investigated, highlighting the potential environmental and biological degradation pathways and products of similar compounds. This research provides insights into the oxidation and potential environmental impact of similar chemical structures (Vogna et al., 2002).

Drug Transformation and Excretion

Investigating the transformation of metoclopramide in rabbits has shed light on how compounds like this compound might be metabolized and excreted in biological systems, revealing the complexity of drug metabolism and the importance of understanding these processes for pharmaceutical applications (Arita et al., 1970).

Propriétés

IUPAC Name |

4-[[2-(2-ethylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-12-5-3-4-6-15(12)22-11-16(20)19-14-9-7-13(8-10-14)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILWZWAGYQUZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)